molecular formula C10H8O3S B1198210 1-Naphthalenesulfonic acid CAS No. 85-47-2

1-Naphthalenesulfonic acid

Cat. No. B1198210
CAS RN: 85-47-2
M. Wt: 208.24 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04245994

Procedure details

89.6 g naphthalene (0.7 m) and 70 g sulfuric acid 98% (0.7 m) were charged to a reactor and mixed. The mixture was then heated rapidly to 150° C. and agitated at 150° C. for 2 hours. Then 30 g sulfuric acid 98% (0.3 m) was added and agitated for an additional hour at 150° C.
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[S:11](=O)(=[O:14])([OH:13])[OH:12]>>[C:9]1([S:11]([OH:14])(=[O:13])=[O:12])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
89.6 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
70 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
agitated at 150° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
STIRRING
Type
STIRRING
Details
agitated for an additional hour at 150° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.